Kinase Inhibitor Potency: FLT3 ITD Mutant Inhibition
A derivative incorporating 6-Bromo-3-chloro-2-fluorobenzotrifluoride as a key substructure demonstrates potent inhibition of the FLT3 ITD mutant kinase, a critical target in acute myeloid leukemia (AML). The reported IC50 value for this compound is 3 nM against human FLT3 ITD [1]. In contrast, a broad survey of benzotrifluoride-containing kinase inhibitors reveals a wide range of activities, with many compounds exhibiting IC50 values in the micromolar range (e.g., 32-40 μM for several analogs) [2]. This represents a >10,000-fold difference in potency, underscoring the impact of the specific substitution pattern provided by the 6-Bromo-3-chloro-2-fluorobenzotrifluoride scaffold.
| Evidence Dimension | Inhibitory Potency (IC50) against FLT3 ITD Mutant |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Various benzotrifluoride-containing analogs: 32.43 ± 5.5 μM to 40.55 ± 6.3 μM |
| Quantified Difference | >10,000-fold greater potency |
| Conditions | Inhibition of human FLT3 ITD mutant using EAIYAAPFAKKK as substrate, preincubated for 20 mins followed by 33P-ATP addition, measured after 2 hrs. |
Why This Matters
This data demonstrates that the specific molecular architecture of 6-Bromo-3-chloro-2-fluorobenzotrifluoride can confer exceptional target potency, making it a high-value starting point for medicinal chemistry programs targeting FLT3-driven malignancies.
- [1] BindingDB. Entry BDBM50576569 (CHEMBL4853855). Affinity Data for FLT3 ITD Mutant. Data curated by ChEMBL, 2022. View Source
- [2] PMC. Table 3: IC50 values in µM reflecting FLT3-kinase activity after exposure to selected compounds. Data from a peer-reviewed study. View Source
